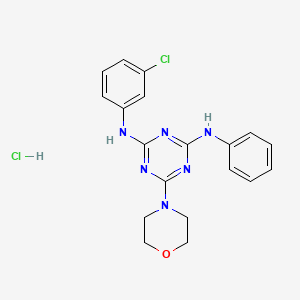
N2-(3-chlorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N2-(3-chlorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride” is a complex organic compound. It contains a triazine ring, which is a heterocyclic compound with three nitrogen atoms and three carbon atoms in a six-membered ring . The compound also contains morpholino, phenyl, and chlorophenyl groups.
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and various reagents. For instance, the synthesis of piperazine derivatives, which are structurally similar to your compound, can involve the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine . A different approach for synthesizing piperazine pharmaceutical intermediates involves reactions with diethanolamine, thionyl chloride, and 3-chloroaniline .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Azides, which are structurally similar to your compound, can act as nucleophiles in S_N2 reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the properties of 3-Chlorophenylhydrazine hydrochloride, a related compound, include a molecular formula of CHClN, an average mass of 179.047 Da, and a monoisotopic mass of 178.006454 Da .科学的研究の応用
Synthesis and Biological Activities
Synthesis and Characterization : The synthesis and biological activities of pyrimidine derivatives linked with morpholinophenyl groups, including larvicidal activity against larvae, have been explored. These compounds exhibit significant activity, highlighting the potential of N2-(3-chlorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride and related derivatives in biological applications (Gorle et al., 2016). Furthermore, the interaction of triazine derivatives with alkylmagnesium halides, diazomethane, and in the Mannich reaction has been investigated, providing insights into their reactivity and potential for further chemical modification (Mustafa et al., 1970).
Environmental Applications : The use of a low-cost biosorbent for removing pesticides from wastewater has been studied, demonstrating the effectiveness of certain triazine derivatives in adsorbing contaminants from water. This suggests potential environmental applications for this compound in pollution control (Boudesocque et al., 2008).
Chemical Properties and Mechanisms
Reactivity and Chemical Modification : Studies on the chemical modification of 1,2,4-triazin-6(1H)-ones have revealed pathways for producing thiones and sulfanyl derivatives, offering insights into the versatility and reactivity of triazine-based compounds. These findings could inform future research on the chemical manipulation of this compound (Collins et al., 2000).
Kinetic Studies : The kinetics and mechanisms of reactions involving triazine derivatives with alicyclic amines have been thoroughly studied. These studies provide valuable information on the reaction dynamics and potential pathways for synthesizing new compounds or modifying existing ones (Castro et al., 2001).
Polymer Synthesis : New heat-resistant and organosoluble aromatic polyamides with main chain phenyl-1,3,5-triazine moieties have been synthesized. This research demonstrates the potential of incorporating triazine derivatives into polymeric materials to enhance their thermal stability and solubility (Yu et al., 2012).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For instance, 1-(3-Chlorophenyl)piperazine hydrochloride, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
2-N-(3-chlorophenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O.ClH/c20-14-5-4-8-16(13-14)22-18-23-17(21-15-6-2-1-3-7-15)24-19(25-18)26-9-11-27-12-10-26;/h1-8,13H,9-12H2,(H2,21,22,23,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDBMAOKNHYZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)NC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

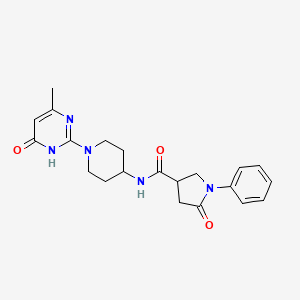
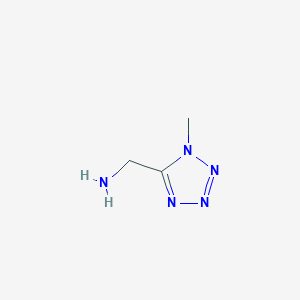
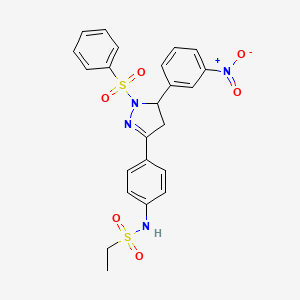
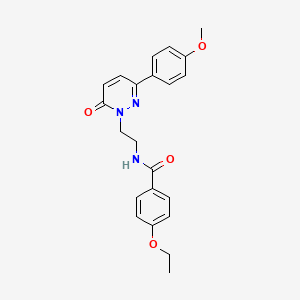
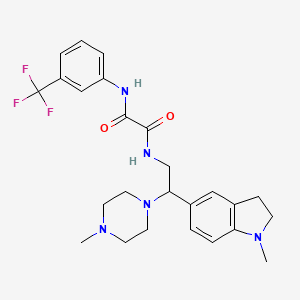
![5-[(2-Fluorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2456349.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide](/img/structure/B2456350.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2456352.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2456353.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2456355.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-difluorobenzamide](/img/structure/B2456360.png)
![1-[(2R)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2456362.png)
![6-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-yl}-2-methylpyridine-3-carboxamide](/img/structure/B2456363.png)